Cas no 1449213-67-5 (tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate)

Technical Introduction: tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate is a specialized carbamate derivative featuring an azide-functionalized polyethylene glycol (PEG) linker. This compound is particularly valuable in bioconjugation and click chemistry applications due to its reactive azido group, which enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthesis while allowing selective deprotection under mild acidic conditions. Its PEG spacer improves solubility and reduces steric hindrance, facilitating controlled modifications of biomolecules. This reagent is widely used in peptide synthesis, polymer chemistry, and drug discovery, offering versatility in constructing complex molecular architectures with high precision.
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate structure
1449213-67-5 structure
商品名:tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate
CAS番号:1449213-67-5
MF:C12H24N4O4
メガワット:288.343362808228
CID:5151003

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate
    • インチ: 1S/C12H24N4O4/c1-12(2,3)20-11(17)16(4)6-8-19-10-9-18-7-5-14-15-13/h5-10H2,1-4H3
    • InChIKey: RLEVTQIEDBSNOI-UHFFFAOYSA-N
    • ほほえんだ: N(C)(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AK Scientific
AMTGC595-5g
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate
1449213-67-5 97%
5g
$880 2025-02-18
abcr
AB562461-1g
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; .
1449213-67-5
1g
€575.10 2024-08-02
abcr
AB562461-5g
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; .
1449213-67-5
5g
€1443.20 2024-08-02
AK Scientific
AMTGC595-250mg
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate
1449213-67-5 97%
250mg
$128 2025-02-18
AK Scientific
AMTGC595-1g
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate
1449213-67-5 97%
1g
$334 2025-02-18
abcr
AB562461-250mg
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate; .
1449213-67-5
250mg
€247.50 2024-08-02

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate 関連文献

tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamateに関する追加情報

Comprehensive Overview of tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate (CAS No. 1449213-67-5)

The compound tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate (CAS No. 1449213-67-5) is a specialized organic molecule widely utilized in pharmaceutical research, bioconjugation, and material science. Its unique structure, featuring an azidoethoxy group and a tert-butyl carbamate moiety, makes it a valuable intermediate for click chemistry applications. Researchers and industry professionals frequently search for this compound due to its role in drug discovery and biopolymer modification.

One of the key features of tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate is its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern bioconjugation techniques. This reaction is pivotal in labeling biomolecules, developing targeted drug delivery systems, and creating advanced polymeric materials. The growing interest in click chemistry and bioorthogonal reactions has further amplified the demand for high-purity derivatives like this compound.

In pharmaceutical applications, 1449213-67-5 serves as a versatile building block for synthesizing prodrugs and antibody-drug conjugates (ADCs). Its azide functionality allows for efficient coupling with alkyne-bearing molecules, enabling researchers to design novel therapeutics with enhanced specificity and reduced side effects. The rise of precision medicine and next-generation biologics has made such intermediates indispensable in modern drug development pipelines.

From a synthetic chemistry perspective, the tert-butyl protecting group in this compound offers stability under various reaction conditions while allowing for facile deprotection when needed. This characteristic is particularly valuable in multi-step organic syntheses, where selective reactivity is crucial. Laboratories focusing on peptide synthesis or polymer chemistry often incorporate this molecule into their workflows to achieve complex molecular architectures.

The market for tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate has seen steady growth, driven by expanding research in biomaterials and nanomedicine. Academic institutions and pharmaceutical companies alike seek reliable suppliers of this compound, with purity and batch consistency being critical purchasing factors. Recent advancements in controlled drug release systems and diagnostic probes have further highlighted its importance in cutting-edge research.

Quality control of CAS No. 1449213-67-5 typically involves rigorous analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent requirements of GMP-grade applications and clinical research. The azide group's stability and reactivity profile make proper storage conditions (typically cool, dry environments under inert atmosphere) essential for maintaining product integrity over time.

Environmental and safety considerations for handling tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate follow standard laboratory protocols for azide-containing compounds. While not classified as hazardous under normal conditions, prudent practices include using personal protective equipment and working in well-ventilated areas. The compound's growing popularity in green chemistry applications stems from its efficiency in creating molecular bonds with minimal byproducts.

Future research directions involving 1449213-67-5 may explore its potential in bioimaging probes and smart materials that respond to biological stimuli. The compound's modular design allows for customization of its physicochemical properties, making it adaptable to emerging technologies in theranostics and tissue engineering. As synthetic methodologies advance, we anticipate novel derivatives of this scaffold will enable breakthroughs across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:1449213-67-5)tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)(methyl)carbamate
A1229211
清らかである:99%/99%
はかる:1g/5g
価格 ($):341/855